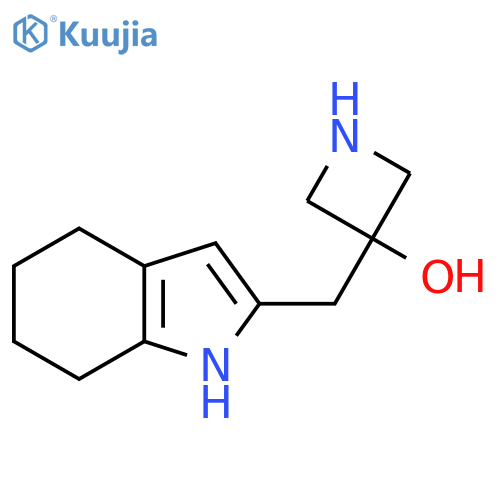Cas no 2228403-95-8 (3-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylazetidin-3-ol)

2228403-95-8 structure
商品名:3-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylazetidin-3-ol
3-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylazetidin-3-ol
- 2228403-95-8
- EN300-1754765
- 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methyl]azetidin-3-ol
-
- インチ: 1S/C12H18N2O/c15-12(7-13-8-12)6-10-5-9-3-1-2-4-11(9)14-10/h5,13-15H,1-4,6-8H2
- InChIKey: MTSVEOBBCVJSFK-UHFFFAOYSA-N
- ほほえんだ: OC1(CNC1)CC1=CC2CCCCC=2N1
計算された属性
- せいみつぶんしりょう: 206.141913202g/mol
- どういたいしつりょう: 206.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
3-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1754765-0.5g |
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methyl]azetidin-3-ol |
2228403-95-8 | 0.5g |
$1770.0 | 2023-09-20 | ||
| Enamine | EN300-1754765-2.5g |
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methyl]azetidin-3-ol |
2228403-95-8 | 2.5g |
$3611.0 | 2023-09-20 | ||
| Enamine | EN300-1754765-0.1g |
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methyl]azetidin-3-ol |
2228403-95-8 | 0.1g |
$1623.0 | 2023-09-20 | ||
| Enamine | EN300-1754765-5.0g |
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methyl]azetidin-3-ol |
2228403-95-8 | 5g |
$5345.0 | 2023-05-24 | ||
| Enamine | EN300-1754765-5g |
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methyl]azetidin-3-ol |
2228403-95-8 | 5g |
$5345.0 | 2023-09-20 | ||
| Enamine | EN300-1754765-1g |
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methyl]azetidin-3-ol |
2228403-95-8 | 1g |
$1844.0 | 2023-09-20 | ||
| Enamine | EN300-1754765-0.05g |
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methyl]azetidin-3-ol |
2228403-95-8 | 0.05g |
$1549.0 | 2023-09-20 | ||
| Enamine | EN300-1754765-0.25g |
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methyl]azetidin-3-ol |
2228403-95-8 | 0.25g |
$1696.0 | 2023-09-20 | ||
| Enamine | EN300-1754765-10.0g |
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methyl]azetidin-3-ol |
2228403-95-8 | 10g |
$7927.0 | 2023-05-24 | ||
| Enamine | EN300-1754765-10g |
3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methyl]azetidin-3-ol |
2228403-95-8 | 10g |
$7927.0 | 2023-09-20 |
3-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylazetidin-3-ol 関連文献
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
2228403-95-8 (3-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylazetidin-3-ol) 関連製品
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量